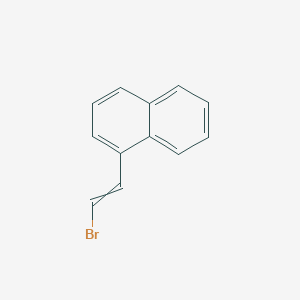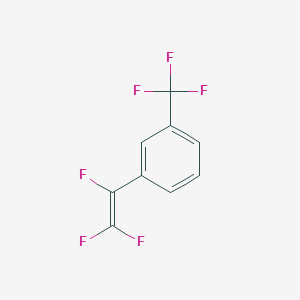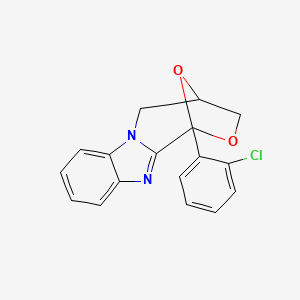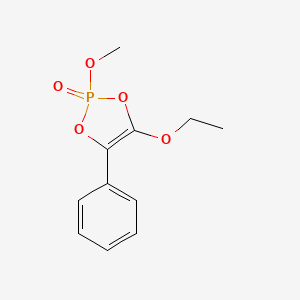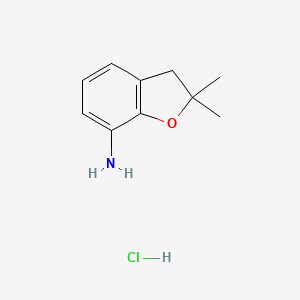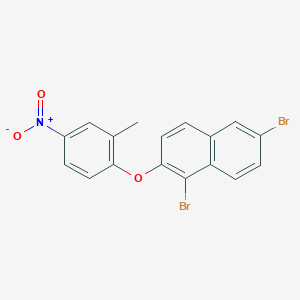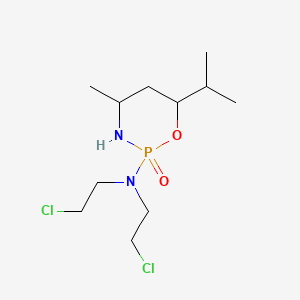
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4-methyl-6-isopropyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with N,N-bis(2-chloroethyl)amine to produce cyclophosphamide .
Industrial Production Methods
Industrial production of cyclophosphamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form inactive metabolites, which are then excreted from the body.
Substitution: Cyclophosphamide can undergo nucleophilic substitution reactions, particularly with DNA, leading to cross-linking and strand breakage.
Common Reagents and Conditions
Oxidation: Liver enzymes such as cytochrome P450 are involved in the oxidation of cyclophosphamide.
Reduction: Reducing agents in the body, such as glutathione, play a role in the reduction of cyclophosphamide.
Substitution: The presence of nucleophiles, such as DNA bases, facilitates the substitution reactions.
Major Products Formed
4-Hydroxycyclophosphamide: An active metabolite formed through oxidation.
Aldophosphamide: Another active metabolite formed through oxidation.
Carboxyphosphamide: An inactive metabolite formed through reduction.
Aplicaciones Científicas De Investigación
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cross-linking and repair mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Widely used in cancer chemotherapy for treating various types of cancers, including lymphoma, leukemia, and breast cancer.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Cyclophosphamide exerts its effects through the following mechanisms:
DNA Cross-Linking: The compound forms covalent bonds with DNA, leading to cross-linking and strand breakage.
Inhibition of Aldehyde Dehydrogenase 1 (ALDH1): Cyclophosphamide decreases the activity of ALDH1, an enzyme involved in the detoxification of aldehydes.
Comparación Con Compuestos Similares
Cyclophosphamide is unique compared to other similar compounds due to its dual role as a chemotherapeutic and immunosuppressive agent . Some similar compounds include:
Ifosfamide: Another nitrogen mustard derivative used in cancer chemotherapy.
Melphalan: A nitrogen mustard alkylating agent used to treat multiple myeloma and ovarian cancer.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide stands out due to its broad spectrum of activity and its ability to be used in both cancer treatment and immunosuppression .
Propiedades
Número CAS |
78220-01-6 |
|---|---|
Fórmula molecular |
C11H23Cl2N2O2P |
Peso molecular |
317.19 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-methyl-2-oxo-6-propan-2-yl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C11H23Cl2N2O2P/c1-9(2)11-8-10(3)14-18(16,17-11)15(6-4-12)7-5-13/h9-11H,4-8H2,1-3H3,(H,14,16) |
Clave InChI |
SCFSMSGWLKGTMN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OP(=O)(N1)N(CCCl)CCCl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


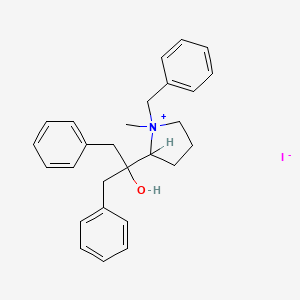
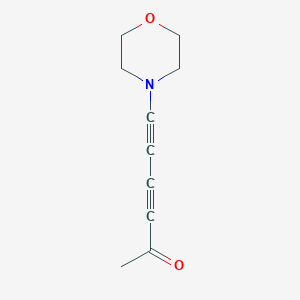

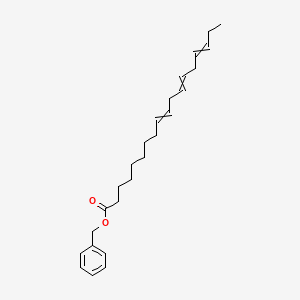
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)
![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
